Cas no 101001-67-6 (1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)-)
101001-67-6 structure
Product Name:1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)-
Numero CAS:101001-67-6
MF:C9H14N2S
MW:182.285860538483
CID:153137
PubChem ID:3063500
Update Time:2025-04-19
1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)-
- 1-(2-methylpropyl)pyrrole-2-carbothioamide
- 1H-Pyrrole-2-carbothioamide, 1-(2-methylpropyl)-
- 1-(2-Methylpropyl)-1H-pyrrole-2-carbothioamide
- DTXSID50143653
- 101001-67-6
- SCHEMBL10503892
- 1-Isobutylpyrrole-2-carbothioamide
-
- Inchi: 1S/C9H14N2S/c1-7(2)6-11-5-3-4-8(11)9(10)12/h3-5,7H,6H2,1-2H3,(H2,10,12)
- Chiave InChI: CBIFRIQYHOQDDG-UHFFFAOYSA-N
- Sorrisi: S=C(C1=CC=CN1CC(C)C)N
Proprietà calcolate
- Massa esatta: 182.08792
- Massa monoisotopica: 182.088
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 168
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.7
- Superficie polare topologica: 63Ų
Proprietà sperimentali
- Densità: 1.11
- Punto di ebollizione: 300.6°Cat760mmHg
- Punto di infiammabilità: 135.6°C
- Indice di rifrazione: 1.579
- PSA: 30.95
- LogP: 2.47860
1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)- Letteratura correlata
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
101001-67-6 (1H-Pyrrole-2-carbothioamide,1-(2-methylpropyl)-) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso